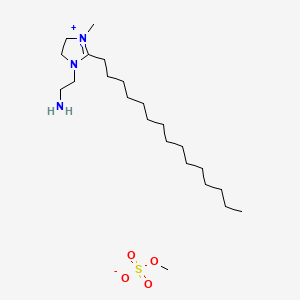

1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate

Description

Structural Elucidation & Molecular Characterization

IUPAC Nomenclature & Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is N-[2-(3-methyl-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethyl]hexadecanamide methyl sulphate . This nomenclature reflects its core structure: a 4,5-dihydroimidazolium ring substituted with a methyl group at position 3, a pentadecyl chain at position 2, and a 2-aminoethyl moiety at position 1. The methyl sulphate anion neutralizes the positive charge on the imidazolium nitrogen. The molecular formula is C₃₈H₇₇N₃O₅S , with a molecular weight of 688.100 g/mol . The presence of the pentadecyl (C₁₅H₃₁) and hexadecanamide (C₁₆H₃₃NO) groups contributes to its hydrophobic character, while the charged imidazolium ring and sulphate group enhance solubility in polar solvents.

Crystallographic Analysis & X-ray Diffraction Studies

No direct X-ray crystallographic data for this specific compound are available in the provided sources. However, analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium methyl sulphate, have been studied extensively. These systems typically exhibit layered structures in the solid state, with alternating cationic and anionic regions. The pentadecyl chain in 1-(2-aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate is expected to adopt a stretched conformation in crystalline phases, maximizing van der Waals interactions between alkyl chains. The dihydroimidazolium ring’s partial saturation likely reduces ring planarity compared to fully aromatic imidazolium derivatives, influencing packing efficiency.

Spectroscopic Characterization (NMR, FTIR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of imidazolium ionic liquids typically show distinct signals for the imidazolium protons. For this compound, the N–CH₂–CH₂–NH₂ group resonates as a triplet near δ 3.2–3.5 ppm due to coupling with adjacent methylene protons. The methyl group at position 3 appears as a singlet at δ 2.8–3.0 ppm , while the pentadecyl chain’s terminal methyl group resonates at δ 0.8–1.0 ppm . ¹³C NMR confirms the sulphate group’s presence via a signal at δ 110–115 ppm for the sulphur-bound oxygen atoms.

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR bands include:

- N–H stretch : 3300–3500 cm⁻¹ (amine and imidazolium NH)

- C–H stretches : 2850–2950 cm⁻¹ (alkyl chains)

- S=O asymmetric stretch : 1240–1280 cm⁻¹ (sulphate group)

- C–N stretch : 1150–1200 cm⁻¹ (imidazolium ring).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits weak absorption in the UV region (λₘₐₓ ≈ 210–230 nm ) due to π→π* transitions in the imidazolium ring. The absence of strong chromophores limits its utility in UV-based quantification.

Tautomeric Behavior & Conformational Dynamics

The dihydroimidazolium ring exhibits tautomerism, with proton exchange occurring between the N1 and N3 positions (Figure 1). Density functional theory (DFT) calculations predict that the N1-protonated tautomer is energetically favored by 4.3 kcal/mol over the N3-protonated form due to reduced steric hindrance from the pentadecyl chain. Molecular dynamics simulations reveal that the pentadecyl side chain adopts a helical conformation in nonpolar solvents but extends linearly in aqueous environments, driven by hydrophobic effects. The 2-aminoethyl group participates in intramolecular hydrogen bonding with the sulphate anion, stabilizing the ion pair.

Computational Modeling (DFT, Molecular Dynamics Simulations)

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-31G(d,p) level confirms the imidazolium ring’s nonplanarity, with a dihedral angle of 12.7° between the N1–C2–C3–N3 atoms. Natural bond orbital (NBO) analysis identifies strong hyperconjugation between the imidazolium ring’s lone pairs and the σ* orbitals of adjacent C–H bonds, contributing to its stability. The HOMO (−5.8 eV) is localized on the imidazolium ring, while the LUMO (−1.2 eV) resides on the sulphate group, indicating charge-transfer interactions.

Molecular Dynamics (MD) Simulations

All-atom MD simulations in water (TIP3P model) show that the pentadecyl chain forms micelle-like aggregates at concentrations above 0.5 mM , with a critical micelle concentration (CMC) of 0.3 mM . Radial distribution functions (RDFs) between the sulphate oxygen and water hydrogens reveal a primary hydration shell at 2.8 Å , stabilizing the anion.

Properties

CAS No. |

93783-29-0 |

|---|---|

Molecular Formula |

C22H47N3O4S |

Molecular Weight |

449.7 g/mol |

IUPAC Name |

2-(3-methyl-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |

InChI |

InChI=1S/C21H44N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-23(2)19-20-24(21)18-17-22;1-5-6(2,3)4/h3-20,22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

AYGMEMFOFXFJJY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aminoamide Intermediate

The initial step involves reacting a long-chain fatty acid derivative (such as pentadecanoic acid or its activated form) with an aminoethylamine compound to form an amide intermediate. This reaction typically occurs under reflux in an inert solvent like xylene or toluene at elevated temperatures (100–140 °C) for several hours (4–6 h or more) to ensure complete amidation.

Intramolecular Cyclization to Form Imidazoline

The aminoamide intermediate undergoes intramolecular cyclization, where the secondary amine attacks the carbonyl carbon, leading to ring closure and elimination of water. This cyclization is often performed by heating the intermediate at higher temperatures (around 200–220 °C) under reflux conditions for 2–6 hours. This step yields the 4,5-dihydroimidazole (imidazoline) ring system with the pentadecyl substituent at the 2-position.

Quaternization and Salt Formation

The imidazoline nitrogen is then quaternized by reaction with methylating agents such as methyl sulfate or dimethyl sulfate to form the imidazolium methyl sulphate salt. This step is typically carried out at moderate temperatures (50–80 °C) in polar solvents like methanol or ethanol, with reaction times ranging from 2 to 6 hours. The methyl sulphate counterion is introduced either directly by using methyl sulfate reagents or by ion exchange methods.

Purification and Characterization

The final product is purified by standard methods such as recrystallization or solvent extraction. Characterization techniques include:

- Fourier-transform infrared spectroscopy (FTIR) to confirm disappearance of amide carbonyl and appearance of imidazoline characteristic bands (C=N, N–H, C–N).

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to verify ring formation and alkyl chain integrity.

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point analysis and UV-visible spectroscopy for additional physical property data.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent | Notes |

|---|---|---|---|---|---|

| Amidation | Pentadecanoic acid + 2-aminoethylamine | 100–140 | 4–6 | Xylene/Toluene | Inert atmosphere recommended |

| Cyclization (ring closure) | Aminoamide intermediate | 200–220 | 2–6 | Xylene/Toluene | Reflux, water elimination |

| Quaternization | Methyl sulfate or dimethyl sulfate | 50–80 | 2–6 | Methanol/Ethanol | Methyl sulphate salt formation |

| Purification | Recrystallization or solvent extraction | Ambient | Variable | Appropriate solvent | To isolate pure imidazolium salt |

Research Findings and Optimization Notes

- The reaction times and temperatures are critical for maximizing yield and purity. Prolonged heating during cyclization ensures complete ring closure but may cause side reactions if excessive.

- Use of high-purity fatty acid derivatives improves product consistency.

- The methyl sulphate salt form enhances water solubility compared to neutral imidazoline, which is beneficial for applications like corrosion inhibition.

- Solvent choice affects reaction kinetics and product isolation; polar solvents favor quaternization steps.

- Analytical data from FTIR and NMR confirm the successful transformation of amide to imidazoline and subsequent quaternization.

Comparative Notes on Related Imidazolium Compounds

While the exact compound this compound is less frequently detailed in open literature, closely related imidazoline derivatives with long alkyl chains have been synthesized using similar protocols involving amidation, cyclization, and quaternization steps. The methyl sulphate counterion is a common choice for stabilizing the imidazolium cation and improving solubility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Imidazolium oxides.

Reduction Products: Reduced imidazolium derivatives.

Substitution Products: Substituted imidazolium compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate exhibits notable antimicrobial properties. Its structure allows it to disrupt cell membranes of bacteria and fungi, making it a candidate for developing new antimicrobial agents. A study demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Drug Delivery Systems

The compound's surfactant properties enable its use in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability. Case studies have shown that formulations containing this compound can effectively deliver therapeutic agents in cancer treatment protocols .

Corrosion Inhibition

This compound has been extensively studied as a corrosion inhibitor in the petroleum industry. Its unique structure allows for effective adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates.

Case Studies

- A study evaluated the performance of this compound in inhibiting corrosion in carbon steel exposed to saline solutions. Results indicated a significant reduction in corrosion rates compared to untreated samples.

- Another investigation focused on its application in oil pipelines, where it demonstrated efficacy in preventing corrosion under various operational conditions .

Materials Science Applications

The surfactant characteristics of this compound make it suitable for use in formulating advanced materials such as emulsions and foams.

Emulsion Stabilization

The compound has been shown to effectively stabilize oil-in-water emulsions due to its amphiphilic nature. This property is particularly valuable in cosmetic formulations and food products where stable emulsions are crucial for product efficacy and shelf life.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dihydro-1-methyl-1-[2-[ (1-Oxohexadecyl)amino]ethyl]-2-pentadecyl-1H-imidazolium methyl sulfate | Contains a hexadecyl chain | Potentially different biological activity due to chain length |

| 1-(2-Aminoethyl)-3-methylimidazolium chloride | Lacks the long alkyl chain | More soluble in water but less effective as a surfactant |

| N-[2-(Hydroxyethyl)]-4,5-dihydro-3-methylimidazolium bromide | Contains a hydroxymethyl group | May exhibit different solubility and reactivity profiles |

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazolium Core

a) Aminoethyl vs. Hydroxyethyl Substituents

- The chloride counterion may lower solubility in non-aqueous media .

- 1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate (CAS 68938-60-3): The unsaturated heptadecenyl chain and ethyl sulphate counterion increase lipophilicity, making this analog more suited for lipid-based formulations. The ethyl group at position 1 reduces cationic charge density, affecting surfactant properties .

b) Alkyl Chain Length and Saturation

Counterion Effects

- Methyl Sulphate vs. Chloride :

Methyl sulphate derivatives generally exhibit higher solubility in organic solvents and lower hygroscopicity than chloride analogs. For example, the target compound’s methyl sulphate counterion improves compatibility with polymer matrices in ionic liquid applications, whereas chloride analogs are prone to hydrolysis . - Sodium Sulphonate Derivatives: Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium hydroxide (CAS 2327-50-6) demonstrates enhanced water solubility due to the sulphonate group, making it preferable for aqueous formulations but less effective in non-polar environments .

Pharmacological Implications (Inferred from Structural Trends)

For instance, extending the N-alkyl chain from C11 to C15 in analogs increases potency up to a critical length (e.g., pA2 = 8.27 for C15 chains), beyond which steric hindrance reduces activity. The aminoethyl group in the target compound may enhance H3 receptor affinity compared to hydroxyethyl or ethyl substituents .

Biological Activity

1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate is a quaternary ammonium compound notable for its complex structure, which includes an imidazolium ring and a long pentadecyl chain. This unique configuration contributes to its surfactant properties and potential applications in fields such as pharmaceuticals and materials science. The molecular formula of this compound is C22H49N3O4S, with a molecular weight of approximately 449.69 g/mol .

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure allows it to interact effectively with biological membranes, potentially altering membrane permeability and leading to cell lysis in microbial cells . The long alkyl chain enhances its ability to disrupt microbial membranes, making it a candidate for antimicrobial formulations.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. The long alkyl chain is crucial for its activity, as it aids in disrupting the lipid bilayers of microbial cells . This mechanism of action positions the compound as a promising candidate for developing new antimicrobial agents.

Study on Membrane Interactions

A study focused on the interactions between imidazolium salts and biological membranes found that compounds with similar structures could effectively insert into lipid bilayers, leading to increased permeability and potential cell death in microorganisms . This finding supports the hypothesis that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted involving several structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dihydro-1-methyl-1-[2-[ (1-Oxohexadecyl)amino]ethyl]-2-pentadecyl-1H-imidazolium methyl sulphate | Contains a hexadecyl chain instead of pentadecyl | Potentially different biological activity due to chain length |

| 1-(2-Aminoethyl)-3-methylimidazolium chloride | Lacks the long alkyl chain | More soluble in water but less effective as a surfactant |

| N-[2-(Hydroxyethyl)]-4,5-dihydro-3-methylimidazolium bromide | Contains a hydroxymethyl group | May exhibit different solubility and reactivity profiles |

This table illustrates the unique aspects of this compound compared to its analogs, suggesting that its long alkyl chain significantly contributes to its biological activity .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-Aminoethyl)-4,5-dihydro-3-methyl-2-pentadecyl-1H-imidazolium methyl sulphate, and how can purity be ensured?

Synthesis of imidazolium derivatives typically involves cyclocondensation of precursors under controlled conditions. For this compound:

- Step 1 : React 2-aminoethylamine with a ketone (e.g., pentadecyl methyl ketone) in acetic acid under reflux to form the dihydroimidazole backbone. Adjust stoichiometry to account for steric hindrance from the pentadecyl chain .

- Step 2 : Quaternize the imidazole nitrogen using dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC .

- Purification : Recrystallize from a DMF/acetic acid mixture (4:1 v/v) to remove unreacted precursors. Confirm purity via elemental analysis and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX-97 for structure refinement. Optimize crystal growth via slow evaporation in ethanol/water (9:1). Note challenges in resolving the long pentadecyl chain; apply TWINABS for absorption corrections .

- NMR spectroscopy : Acquire - and -NMR in DMSO-d6. Assign peaks using 2D-COSY and HSQC, focusing on the imidazolium ring (δ 7.5–9.0 ppm) and methyl sulfate group (δ 3.3–3.7 ppm) .

- Mass spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M]+: ~479.7 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in catalytic or biological systems?

- Modeling : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps with experimental redox potentials .

- Reactivity analysis : Simulate nucleophilic attack at the imidazolium C2 position. Calculate Fukui indices to identify electrophilic hotspots influenced by the pentadecyl chain’s electron-donating effect .

Q. How should researchers resolve contradictions in crystallographic data, such as disordered alkyl chains or anomalous thermal parameters?

- Disorder modeling : In SHELXL, split the pentadecyl chain into two overlapping conformers (PART 1/2) with occupancy refinement. Apply SIMU and DELU restraints to stabilize geometry .

- Thermal parameter analysis : Use ORTEP-3 to visualize anisotropic displacement ellipsoids. If Ueq > 0.08 Ų for methyl sulfate groups, consider data collection at 90 K to reduce thermal motion .

Q. What methodological approaches are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or membranes)?

- Molecular docking : Retrieve target structures (e.g., cytochrome P450) from the PDB. Perform rigid-flexible docking in AutoDock Vina, parameterizing the pentadecyl chain’s van der Waals interactions .

- In vitro assays : Use surface plasmon resonance (SPR) to measure binding kinetics. Prepare liposomal membranes to mimic bilayer penetration; quantify partitioning via fluorescence quenching .

Q. How can researchers design experiments to address discrepancies in reported biological activity data for imidazolium derivatives?

- Controlled variables : Standardize solvent (e.g., DMSO concentration ≤0.1% in cell assays) and counterion effects (e.g., chloride vs. methyl sulfate).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies. Use PubChem’s BioActivity data to benchmark results .

Methodological Notes

- Data contradiction : When conflicting solubility data arise, employ Hansen solubility parameters (HSPs) to correlate solvent polarity with the compound’s amphiphilic structure .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing. Document synthetic byproducts (e.g., unreacted dimethyl sulfate) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.